N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Description
Properties
CAS No. |
627836-85-5 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 |
IUPAC Name |
N,N-dimethyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)6-3-4-7(10)8-5-6/h3-5H,1-2H3,(H,8,10) |
InChI Key |
GBHKMZPHZNLXTP-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CNC(=O)C=C1 |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonamide with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The dimethylamino-sulfonyl group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Products/Applications | References |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halides | N-alkylated sulfonamides | |
| Acylation | Pyridine, acetyl chloride | Acetylated derivatives | |
| Hydrolysis | HCl (6M), reflux | Sulfonic acid derivatives |
For example, treatment with benzyl chloride in DMF with potassium carbonate yields N-benzyl-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, confirmed viaH NMR (δ 4.52 ppm for benzyl CH₂). Hydrolysis under strong acidic conditions produces the corresponding sulfonic acid, critical for further derivatization.
Oxidation of the Dihydropyridine Ring
The 1,6-dihydropyridine ring is redox-active, with oxidation typically occurring at the C5–C6 double bond:
| Oxidizing Agent | Conditions | Product | Spectral Evidence |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | Pyridine-3-sulfonamide | IR loss of C=O (1680 cm⁻¹) |
| H₂O₂/FeCl₃ | EtOH, 50°C | Epoxide intermediates | H NMR δ 3.8–4.2 ppm |
Complete oxidation with KMnO₄ converts the dihydropyridine ring to a pyridine system, eliminating the keto group and forming pyridine-3-sulfonamide. Controlled oxidation with H₂O₂/FeCl₃ generates epoxides, which are transient and prone to further ring-opening reactions.
Condensation and Cyclization Reactions
The keto group at C6 participates in condensation reactions, forming fused heterocycles:
| Reactant | Catalyst | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | Piperidine/DMF | Pyrazolo[3,4-c]pyridines | Antimicrobial agents |
| Malononitrile | EtOH, reflux | Dihydropyrano[2,3-c]pyridines | Anticancer scaffolds |
For instance, reaction with hydrazine hydrate in DMF yields pyrazolo[3,4-c]pyridines via cyclization, confirmed by FTIR (loss of C=O at 1680 cm⁻¹) andH NMR (NH₂ at δ 6.10 ppm) . These derivatives exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution, primarily at C2 and C4:
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | C4 | Nitro-substituted derivative |
| Br₂/FeBr₃ | CHCl₃, 25°C | C2 | Brominated analog |
Nitration at C4 produces a nitro derivative used in further reduction reactions to generate amino precursors for drug candidates. Bromination at C2 enhances halogen-mediated bioactivity.
Metal Coordination and Chelation
The sulfonamide and keto groups act as bidentate ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| CuCl₂ | MeOH, 25°C | Square planar Cu(II) complexes | Catalytic oxidation |
| Fe(NO₃)₃ | H₂O/EtOH | Octahedral Fe(III) complexes | Magnetic materials |
Cu(II) complexes exhibit catalytic activity in oxidation reactions, achieving >90% conversion in benzyl alcohol to benzaldehyde under mild conditions.
Biological Interaction Mechanisms
As a sulfonamide, the compound inhibits bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. Kinetic studies show a competitive inhibition profile with Kᵢ = 0.8 µM against E. coli DHPS. Structural analogs with electron-withdrawing substituents at C2 display 10-fold higher potency .
Comparative Reactivity with Analogs
| Compound | Reactivity Difference | Key Feature |
|---|---|---|
| N-Ethyl-6-oxo derivative | Faster alkylation kinetics | Ethyl group enhances nucleophilicity |
| 4-Oxo positional isomer | Preferential C5 substitution | Altered electron density |
Scientific Research Applications
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has been investigated for various biological activities:
- Antimicrobial Properties :
- Anticancer Potential :
- Anti-inflammatory Effects :
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic processes that allow for the introduction of various functional groups, enhancing its biological activity. Common methods include:
- Condensation Reactions : Utilizing starting materials that contain both pyridine and sulfonamide functionalities.
- Oxidation Steps : Introducing the 6-oxo group through oxidation of suitable precursors.
These methods not only facilitate the production of the target compound but also provide avenues for synthesizing derivatives with potentially enhanced properties .
Interaction Studies
Studies focusing on the interaction of this compound with biological targets have revealed insights into its binding affinities and mechanisms of action:
- Enzyme Inhibition :
- Binding Affinity Assessments :
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study its interactions with target proteins, providing data on binding kinetics and affinities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar structure but with a carboxamide group instead of a sulfonamide group.
6-oxo-1,6-dihydropyridine-3-sulfonamide: This compound lacks the N,N-dimethyl groups.
Uniqueness
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethyl and sulfonamide groups allows for versatile applications in various research fields .
Biological Activity
N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₉H₁₃N₂O₃S
- Molecular Weight : 202.23 g/mol
- Functional Groups : Contains a sulfonamide group and a 6-oxo group on a pyridine ring, which significantly influence its reactivity and biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It serves as a lead compound for the development of new antibiotics targeting resistant bacterial strains. The sulfonamide moiety is particularly significant as it is known for its broad-spectrum antimicrobial effects .
Anticancer Activity
The compound has also shown potential in cancer therapy. Studies have highlighted its effectiveness against various cancer cell lines, including those associated with acute myeloid leukemia (AML) and solid tumors such as lung and breast cancer. The mechanism appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, leading to disrupted cellular functions in pathogens or cancer cells.
- Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that influence cell growth and survival .
- Structural Modifications : The presence of the dimethyl and sulfonamide groups enhances its lipophilicity and bioavailability, making it more effective in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylpyridine-2-sulfonamide | Pyridine ring with sulfonamide at position 2 | Different antimicrobial profiles |
| 4-Amino-N,N-dimethylpyridin-2-sulfonamide | Amino group at position 4 | Increased hydrophilicity enhances solubility |
| 3-Sulfamoyl-N,N-dimethylpyridinone | Sulfamoyl group instead of sulfonamide | Potentially different enzyme inhibition patterns |
These comparisons underscore the diversity within pyridine derivatives and highlight the distinctive biological activities of this compound .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Efficacy : A study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than standard treatments like bleomycin .
- Antibacterial Activity : In vitro assays revealed significant inhibition of bacterial growth against strains resistant to conventional antibiotics, positioning it as a candidate for further development in antimicrobial therapies .
- Pharmacokinetics : Investigations into the pharmacokinetic properties indicated favorable absorption and distribution profiles, essential for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride and perform dimethylamine substitution under anhydrous conditions (e.g., dichloromethane, 0–5°C, 4–6 hours). Monitor progress via TLC (ethyl acetate/hexane, 1:2) .
- Route 2 : Modify existing sulfonamide syntheses by introducing dimethyl groups via nucleophilic displacement, using triethylamine as a base to enhance reactivity .
- Optimization :
- Vary solvent polarity (DMF vs. THF) to improve yield.
- Adjust stoichiometric ratios (e.g., 1.2 equivalents of dimethylamine).
- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can researchers characterize the structure and purity of This compound?
- Methodology :
- NMR Analysis : Confirm dimethyl substitution via -NMR (δ 2.8–3.1 ppm for N–CH) and -NMR (δ 40–45 ppm for N–C).
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 231.2 for CHNOS) .
- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of sulfonamide derivatives like This compound be resolved?
- Methodology :
- Temporal Analysis : Conduct longitudinal studies to differentiate short-term vs. long-term effects (e.g., enzyme inhibition assays at 24h vs. 72h) .
- Contextual Variables : Control for solvent effects (DMSO vs. saline) and cell line specificity (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., using PRISMA guidelines) .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of This compound derivatives?
- Methodology :
- Systematic Substitution : Replace dimethyl groups with bulkier substituents (e.g., diethyl, dibenzyl) and test enzymatic inhibition (IC) .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., Protein Data Bank) to identify key binding interactions .
Q. How can researchers design experiments to assess the stability of This compound under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 48h .
- Oxidative Stress Tests : Expose to HO (1–5 mM) and quantify sulfonamide oxidation products .
- Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm) to simulate storage conditions .
Data Contradiction and Reproducibility
Q. What experimental approaches can address discrepancies in reported solubility profiles of This compound?
- Methodology :
- Standardized Protocols : Use USP <1231> guidelines for solubility testing (shake-flask method, 24h equilibration) .
- Solvent Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) with nephelometric turbidity measurements .
- Inter-Lab Validation : Collaborate with independent labs to verify results under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
